

7-Hydroxyheptanal chemical properties and structure

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Compound of Interest

Compound Name: 7-Hydroxyheptanal

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An In-depth Technical Guide to 7-Hydroxyheptanal

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **7-Hydroxyheptanal**, tailored for researchers, scientists, and professionals in drug development.

Introduction

7-Hydroxyheptanal, with CAS Number 22054-13-3, is a bifunctional organic molecule containing both a hydroxyl (-OH) and an aldehyde (-CHO) group.[1][2][3] This structure makes it a versatile intermediate in organic synthesis. Its linear seven-carbon chain provides a flexible aliphatic backbone. The presence of two reactive functional groups at opposite ends of the chain allows for a variety of chemical transformations, making it a useful building block in the synthesis of more complex molecules, including aliphatic linkers for PROTACs.[4]

Chemical Structure and Identifiers

7-Hydroxyheptanal consists of a heptane chain where one terminus is a primary alcohol and the other is an aldehyde.

Caption: Chemical structure of **7-Hydroxyheptanal**.

The molecule's key identifiers are summarized in the table below.

Property	Value
IUPAC Name	7-hydroxyheptanal[5]
CAS Number	22054-13-3[1][2][3]
Molecular Formula	C7H14O2[1][2][3][6]
Molecular Weight	130.187 g/mol [1][7]
Canonical SMILES	C(CCCO)CCC=O[1][5]
InChI Key	JOXWSBFBXNGDFD-UHFFFAOYSA-N[2][3][5]
DSSTox Substance ID	DTXSID80451576[1][3][5]

Physicochemical Properties

The physical and chemical properties of **7-Hydroxyheptanal** are primarily predicted values from computational models. These properties are crucial for understanding its behavior in chemical reactions and for developing experimental protocols.

Property	Value / Description	Source
Boiling Point	214.5 ± 23.0 °C (Predicted)	[1]
Density	0.937 ± 0.06 g/cm ³ (Predicted)	[1]
LogP	1.12810	[1][2]
XLogP3	0.6	[1][5]
Hydrogen Bond Donor Count	1	[1][5]
Hydrogen Bond Acceptor Count	2	[1][5]
Rotatable Bond Count	6	[1][5]
Topological Polar Surface Area	37.3 Å ²	[3][5]
Exact Mass	130.099379685 Da	[1][5]
Complexity	61.9	[1][5]
Storage	Inert atmosphere, store in freezer, under -70°C	[6]

Spectroscopic Data

Spectroscopic information is vital for the structural confirmation of **7-Hydroxyheptanal**.

- Infrared (IR) Spectroscopy: A synthesis procedure reported characteristic IR absorption bands (ν_{max}) at 3400 cm⁻¹ (O-H stretch), 2700 cm⁻¹ (aldehyde C-H stretch), and 1710 cm⁻¹ (C=O stretch).[8]
- NMR Spectroscopy: While detailed spectra are not readily available in the search results, predicted ¹H NMR and ¹³C NMR spectra are mentioned by some databases.[9] The PubChem database indicates the availability of a ¹³C NMR spectrum from a Bruker AM-270 instrument.[5]
- Mass Spectrometry: GC-MS data for **7-Hydroxyheptanal** is available, which is essential for determining its molecular weight and fragmentation pattern.[5]

Experimental Protocols: Synthesis

A common method for synthesizing **7-Hydroxyheptanal** is through the oxidative cleavage of aleuritic acid.^[8]

Detailed Methodology

This protocol is adapted from the procedure found in US Patent US04088695.^[8]

- **Preparation of Sodium Aleuritate:** Add sodium hydroxide (13.2 g) dissolved in water (660 ml) to a suspension of aleuritic acid (100 g). Stir the mixture at a temperature between 0°C and 10°C to form a suspension of sodium aleuritate.^[8]
- **Oxidative Cleavage:** Over a period of 1 hour, add a solution of sodium periodate (80 g) in water (800 ml) to the sodium aleuritate suspension. It is critical to maintain the reaction temperature below 15°C during this addition.^[8]
- **Reaction and Extraction:** Add dichloromethane (200 ml) to the mixture and continue stirring for an additional 2.5 hours at 15°C. Following this, add another portion of dichloromethane (300 ml) along with a saturated aqueous solution of sodium bicarbonate (100 ml) and stir vigorously.^[8]
- **Workup:** Remove the precipitated sodium iodate by filtration. Separate the dichloromethane layer from the aqueous phase. Wash the aqueous phase with dichloromethane (500 ml).^[8]
- **Isolation:** Combine all dichloromethane extracts and dry them over anhydrous magnesium sulphate. Remove the solvent by vacuum distillation at a temperature below 40°C to yield the final product, **7-hydroxyheptanal** (43 g).^[8]

Caption: Workflow for the synthesis of **7-Hydroxyheptanal**.

Safety Information

According to available safety data, **7-Hydroxyheptanal** is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).^[4] Precautionary statements include recommendations for handling, storage, and disposal, such as P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye

protection/face protection).[4] Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.

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